

tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate chemical properties

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Compound of Interest

Compound Name: *tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate*

Cat. No.: *B1371663*

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An In-depth Technical Guide to **tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate**

Introduction

tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a reactive iodine atom, a methoxy group, and a Boc-protected amine on a pyridine core, makes it a versatile and valuable building block for the synthesis of complex heterocyclic molecules. Primarily utilized in early-stage drug discovery, this compound serves as a key intermediate for introducing a substituted aminopyridine moiety into target structures, a common scaffold in pharmacologically active agents. Its CAS Number is 1045858-08-9. This guide provides a comprehensive overview of its chemical properties, a representative synthetic approach, key reactivity patterns, and essential safety protocols, tailored for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of **tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate** are summarized in the table below. These properties are essential for its handling, reaction setup, and analytical characterization.

Property	Value	Source
CAS Number	1045858-08-9	
Molecular Formula	C ₁₁ H ₁₅ IN ₂ O ₃	
Molecular Weight	350.15 g/mol	
Appearance	Solid	
InChI	1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15)	
InChI Key	DJFBRDYLSZPUPP-UHFFFAOYSA-N	
SMILES String	<chem>COc1cncc(NC(=O)OC(C)(C)C)c1I</chem>	

Synthesis and Mechanistic Rationale

While specific vendor documentation notes that analytical data is not routinely collected for this compound, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The synthesis logically starts from a more accessible precursor, tert-butyl 5-methoxypyridin-3-ylcarbamate, followed by a regioselective iodination step.

Experimental Protocol: Representative Synthesis

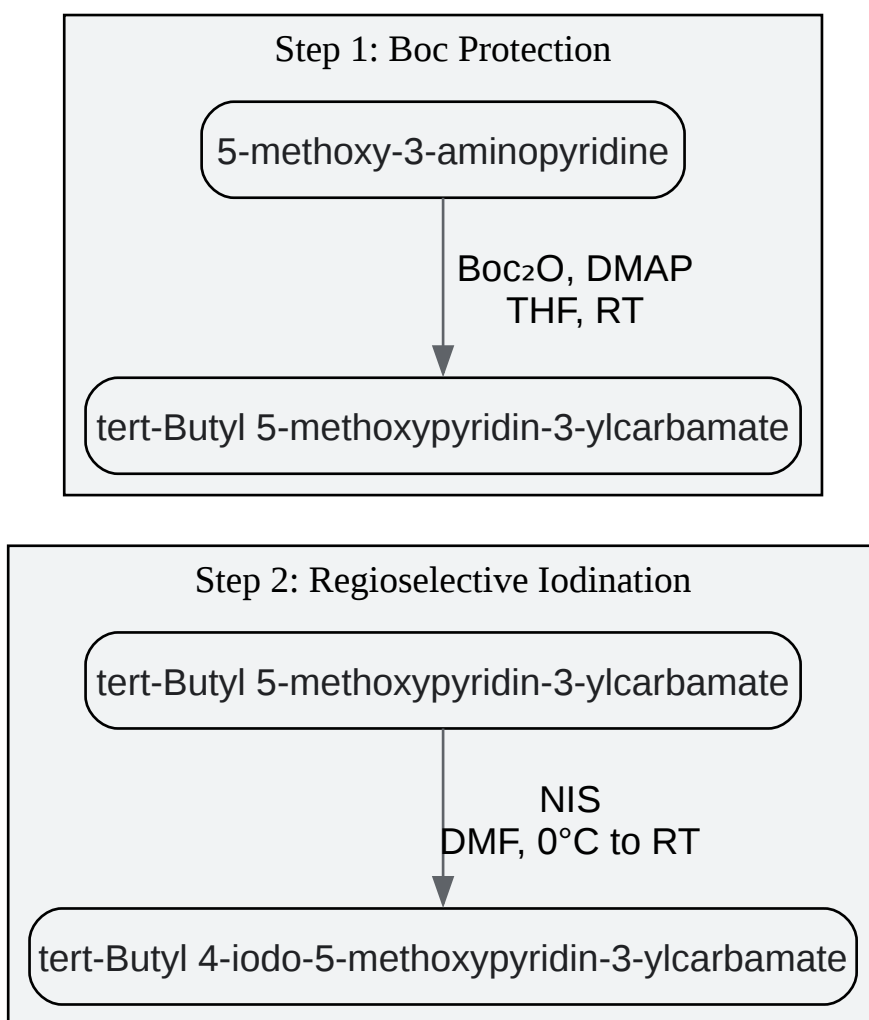
Step 1: Synthesis of tert-Butyl 5-methoxypyridin-3-ylcarbamate This precursor can be synthesized from 5-methoxy-3-aminopyridine through protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).

- Dissolve 5-methoxy-3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

- Stir the reaction mixture at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the Boc-protected product.

Step 2: Iodination of tert-Butyl 5-methoxypyridin-3-ylcarbamate The key step is the regioselective iodination at the C4 position. The electron-donating nature of the methoxy and carbamate groups directs electrophilic substitution to the ortho and para positions. The C4 position is sterically accessible and electronically activated for iodination.

- Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.
- Cool the solution to 0 °C in an ice bath.
- Add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 to 1.2 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
- Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by recrystallization or column chromatography to obtain **tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate**.



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Caption: Synthetic pathway for **tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate**.

Reactivity and Applications in Drug Development

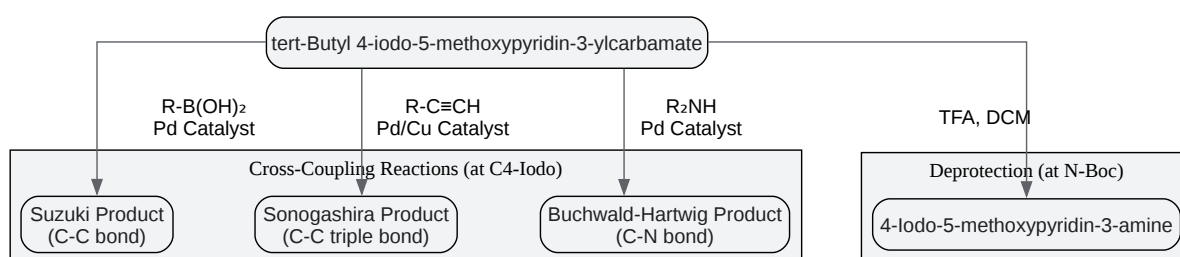
The synthetic utility of this compound stems from two key structural features: the carbon-iodine bond and the Boc-protecting group.

- **Carbon-Iodine Bond Reactivity:** The iodo-substituent at the C4 position is an excellent leaving group, making it an ideal handle for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents at this position. Common applications include:

- Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key step in synthesizing complex molecular scaffolds.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the construction of substituted diaminopyridines.
- Heck Coupling: Reaction with alkenes to form new C-C double bonds.
- Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine at the C3 position. It is stable under a wide range of reaction conditions, including those used for cross-coupling. However, it can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to reveal the free amine, which can then be used for subsequent functionalization, such as amide bond formation or reductive amination.

This dual functionality allows for a logical and stepwise construction of complex molecules, making it a powerful tool in library synthesis and lead optimization campaigns in drug discovery.

[1][2]



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Caption: Key reaction pathways for the title compound.

Predicted Spectroscopic Data

While specific experimental spectra are not readily available, the expected spectroscopic characteristics can be predicted based on the molecule's structure.^{[3][4][5]}

- ¹H NMR:
 - A singlet for the nine equivalent protons of the tert-butyl group, expected around δ 1.5 ppm.
 - A singlet for the three protons of the methoxy group, expected around δ 3.8-4.0 ppm.
 - Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring.
 - A broad singlet for the N-H proton of the carbamate, which may be exchangeable with D₂O.
- ¹³C NMR:
 - Signals for the tert-butyl quaternary carbon (~80 ppm) and methyl carbons (~28 ppm).
 - A signal for the methoxy carbon (~55-60 ppm).
 - A signal for the carbamate carbonyl carbon (~153 ppm).
 - Aromatic signals for the pyridine ring carbons, with the carbon bearing the iodine (C4) expected to be at a relatively high field (low ppm value, ~90-100 ppm) due to the heavy atom effect.
- IR Spectroscopy:
 - A characteristic N-H stretching vibration around 3300-3400 cm⁻¹.
 - A strong C=O stretching vibration for the carbamate carbonyl group around 1700-1725 cm⁻¹.

- C-O stretching vibrations for the methoxy and carbamate groups in the 1200-1300 cm^{-1} region.
- C-H stretching vibrations for the alkyl and aromatic groups just below and above 3000 cm^{-1} , respectively.

Safety and Handling

tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate is classified as acutely toxic if swallowed and requires careful handling.

- Hazard Classification: Acute Toxicity, Oral (Category 4).
- GHS Pictogram: GHS07 (Exclamation Mark).
- Hazard Statement: H302: Harmful if swallowed.
- Precautionary Measures:
 - Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust.[6]
 - Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[6]
 - Skin Contact: If on skin, wash with plenty of soap and water.[6]
 - Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
 - Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[6]
- Storage: Store in a well-ventilated place. Keep the container tightly closed.[6]
- Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Researchers should always consult the latest Safety Data Sheet (SDS) before handling this chemical.

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References

- 1. Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Unusual spectroscopic and photophysical properties of meso-tert-butylBODIPY in comparison to related alkylated BODIPY dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
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